molecular formula C21H19N5O2S2 B11288647 N-(2,4-dimethylphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

N-(2,4-dimethylphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

Cat. No.: B11288647
M. Wt: 437.5 g/mol
InChI Key: SMIAGVWCPJGVBG-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a dihydropteridin core fused with a sulfanyl acetamide moiety. The molecule is distinguished by a 2,4-dimethylphenyl group attached to the acetamide nitrogen and a thiophen-2-ylmethyl substituent at the 3-position of the dihydropteridin ring. The dihydropteridin scaffold is a less common heterocyclic system compared to pyrimidines or thienopyrimidines, which may confer unique electronic and steric properties influencing its pharmacological profile.

Properties

Molecular Formula

C21H19N5O2S2

Molecular Weight

437.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[4-oxo-3-(thiophen-2-ylmethyl)pteridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C21H19N5O2S2/c1-13-5-6-16(14(2)10-13)24-17(27)12-30-21-25-19-18(22-7-8-23-19)20(28)26(21)11-15-4-3-9-29-15/h3-10H,11-12H2,1-2H3,(H,24,27)

InChI Key

SMIAGVWCPJGVBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=CS4)C

Origin of Product

United States

Biological Activity

N-(2,4-dimethylphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a complex organic compound with potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

Property Details
Molecular FormulaC21H19N5O2S2
Molecular Weight437.5 g/mol
IUPAC NameN-(2,4-dimethylphenyl)-2-[4-oxo-3-(thiophen-2-ylmethyl)pteridin-2-yl]sulfanylacetamide
InChIInChI=1S/C21H19N5O2S2/c1...

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. The presence of the thiophen-2-ylmethyl group is believed to enhance its binding affinity to these targets, potentially leading to significant pharmacological effects.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit enzymes that play crucial roles in metabolic pathways.
  • Receptor Modulation : Interactions with cell surface receptors could influence signaling pathways related to inflammation and cell proliferation.

Biological Activity Studies

Research has highlighted several areas where this compound exhibits notable biological activity:

Antimicrobial Activity

In vitro studies have shown that derivatives of similar pteridine compounds possess significant antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli. The compound's structural features may contribute to its effectiveness against these pathogens by disrupting their metabolic functions or cell wall synthesis .

Anticancer Potential

Preliminary investigations suggest that this compound may exhibit anticancer properties. Research focusing on similar pteridine derivatives has demonstrated cytotoxic effects on cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest through the modulation of specific signaling pathways .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been noted in various studies. By targeting specific inflammatory mediators or pathways, it may reduce inflammation in conditions such as arthritis or other inflammatory diseases .

Case Studies and Experimental Findings

Several studies have provided insights into the biological activities associated with compounds similar to this compound:

  • Study on Antibacterial Activity : A series of pteridine derivatives were tested against common bacterial strains using serial dilution methods. Results indicated that certain derivatives exhibited comparable or superior antibacterial activity compared to standard antibiotics .
  • Cytotoxicity Assays : In vitro assays conducted on cancer cell lines revealed that modifications in the pteridine structure could significantly enhance cytotoxicity, suggesting a potential pathway for drug development .
  • Inflammation Models : Animal models of inflammation showed that administration of related compounds led to a marked reduction in inflammatory markers, supporting the hypothesis of anti-inflammatory activity .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2,4-dimethylphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiophene Ring : Utilizing thiophene derivatives as starting materials.
  • Pteridin Synthesis : Incorporating pteridin structures through cyclization reactions.
  • Final Coupling : Combining the thiophene and pteridin components to form the final acetamide structure.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program has evaluated its efficacy against a panel of approximately sixty cancer cell lines, revealing promising results with mean growth inhibition values .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Molecular docking studies suggest that it may act as a potent inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in inflammatory processes . This positions it as a candidate for developing new anti-inflammatory therapies.

Antioxidant Activity

Preliminary studies have also assessed its antioxidant properties using methods such as the ABTS assay. Results indicate that certain derivatives of this compound exhibit significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Case Studies

Study FocusFindingsReference
Anticancer ActivitySignificant growth inhibition in various cancer cell lines; specific efficacy noted in solid tumors
Anti-inflammatory MechanismPotential 5-lipoxygenase inhibitor; promising results in silico docking studies
Antioxidant PropertiesExhibited notable antioxidant activity compared to standard antioxidants

Comparison with Similar Compounds

Positional Isomer: N-(3,4-Dimethylphenyl) Derivative

A positional isomer, N-(3,4-dimethylphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide (), differs in the methyl group placement on the phenyl ring (3,4- vs. 2,4-). For example, the 2,4-dimethyl configuration may reduce steric hindrance near the acetamide linkage, enhancing conformational flexibility .

Nitrophenyl-Substituted Thienopyrimidine Derivative

The compound 2-({6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide () replaces the dihydropteridin core with a thieno[2,3-d]pyrimidin system and introduces a nitro group on the phenyl ring. The thienopyrimidin core may also enhance π-π stacking interactions compared to dihydropteridin .

Core Heterocycle Variations

Thieno[3,2-d]Pyrimidin Derivatives

The compound 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide () features a tetrahydrothieno[3,2-d]pyrimidin core and a trifluoromethoxy substituent.

Quinazolinone-Based Analogues

In , derivatives like 2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-substituted acetamides exhibit a quinazolinone core. The sulfamoyl group introduces hydrogen-bonding capabilities, which may improve target engagement in enzymes like carbonic anhydrases or kinases. However, the bulkier sulfamoyl group could reduce cell permeability compared to the thiophen-2-ylmethyl group in the target compound .

Functional Group Modifications

Triazole-Containing Derivatives

N-Substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamides () incorporate a triazole ring and pyridinyl group. These compounds demonstrated notable antimicrobial and antioxidant activities, suggesting that the target compound’s thiophene moiety may offer similar bioactivity if tested .

Dichlorophenyl and Pyrazolyl Analogues

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () highlights the impact of halogenation. The dichlorophenyl group increases lipophilicity and steric bulk, which may enhance membrane penetration but reduce solubility. The pyrazolyl ring’s conformational flexibility contrasts with the rigid dihydropteridin system in the target compound .

Comparative Analysis Table

Compound Class Core Structure Key Substituents Bioactivity Insights Structural Implications Reference
Target Compound Dihydropteridin 2,4-Dimethylphenyl, Thiophen-2-ylmethyl Hypothesized antimicrobial Moderate flexibility, planar
Thieno[2,3-d]Pyrimidin Thienopyrimidin 4-Nitrophenyl Not reported Increased polarity
Thieno[3,2-d]Pyrimidin Tetrahydrothienopyrimidin 4-Trifluoromethoxyphenyl Enhanced metabolic stability Lipophilic, electron-deficient
Quinazolinone Quinazolinone 4-Sulfamoylphenyl Enzyme inhibition potential Hydrogen-bond donor
Triazole 1,2,4-Triazole Pyridin-4-yl Antimicrobial, antioxidant Basic nitrogen for solubility
Pyrazolyl Acetamide Pyrazole 3,4-Dichlorophenyl Ligand coordination Steric bulk, lipophilic

Key Research Findings

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, trifluoromethoxy) enhance polarity and receptor affinity but may compromise permeability. Methyl groups (electron-donating) improve lipophilicity and membrane penetration .
  • Bioactivity Trends : Triazole and pyridine-containing derivatives show promising antimicrobial activity, suggesting the target compound’s thiophene group could similarly contribute to bioactivity .

Q & A

Q. What synthetic routes are recommended for synthesizing N-(2,4-dimethylphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide, and what intermediates are critical?

  • Methodological Answer : A multi-step approach is typically employed:

Core Dihydropteridin Synthesis : Start with condensation of pyrimidine derivatives under basic conditions to form the 4-oxo-3,4-dihydropteridin scaffold .

Thiophen-2-ylmethyl Incorporation : Use nucleophilic substitution or Suzuki coupling to introduce the thiophenylmethyl group at position 3 of the dihydropteridin ring .

Sulfanyl Acetamide Coupling : React the thiolated dihydropteridin intermediate with 2-chloro-N-(2,4-dimethylphenyl)acetamide via a base-mediated thioetherification (e.g., using K₂CO₃ in DMF) .

  • Key Intermediates :
  • 3-(Thiophen-2-ylmethyl)-4-oxo-3,4-dihydropteridin-2-thiol (for sulfanyl group introduction).
  • N-(2,4-dimethylphenyl)-2-chloroacetamide (for final coupling).

Q. Which spectroscopic techniques are essential for confirming the molecular structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign aromatic protons (e.g., thiophene protons at δ 6.8–7.5 ppm) and methyl groups (e.g., N-(2,4-dimethylphenyl) at δ 2.2–2.4 ppm) .
  • HRMS : Validate molecular formula (e.g., expected [M+H]⁺ for C₂₃H₂₂N₄O₂S₂: 475.1215).
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and thioether bonds (C-S at ~650 cm⁻¹) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positioning .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., overlapping NMR signals) for the thiophen-2-ylmethyl substituent be resolved?

  • Methodological Answer :
  • 2D NMR Techniques : Use HSQC and HMBC to correlate thiophene protons with adjacent carbons, distinguishing them from dihydropteridin signals .
  • Isotopic Labeling : Introduce deuterium at the thiophene methyl position to simplify splitting patterns.
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) to validate assignments .

Q. What strategies optimize the yield of the sulfanyl acetamide moiety during synthesis?

  • Methodological Answer :
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the thiol group .
  • Catalysis : Use CuI or Pd catalysts for efficient thioether bond formation .
  • Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct suppression.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from unreacted acetamide .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzyme inhibition)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to dihydrofolate reductase (DHFR), a common target for dihydropteridin derivatives .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the compound-enzyme complex.
  • QSAR Modeling : Corrogate substituent effects (e.g., thiophene vs. phenyl) on inhibitory potency using datasets from PubChem .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity for similar dihydropteridin derivatives?

  • Methodological Answer :
  • Meta-Analysis : Compare assay conditions (e.g., IC₅₀ values under varying pH/temperature) across studies .
  • Structural Benchmarking : Overlay crystallographic data of analogs to identify critical substituent interactions .
  • Dose-Response Validation : Repeat assays with standardized protocols (e.g., fixed ATP concentrations in kinase inhibition assays) .

Tables

Q. Table 1: Key Synthetic Intermediates and Characterization

IntermediateSynthesis StepKey Spectral Data (NMR)Source
3-(Thiophen-2-ylmethyl)-4-oxo-dihydropteridinThiophene couplingδ 7.2 ppm (thiophene H), δ 4.5 ppm (CH₂)
N-(2,4-dimethylphenyl)-2-chloroacetamideChloroacetylationδ 2.3 ppm (CH₃), δ 4.1 ppm (Cl-CH₂)

Q. Table 2: Computational Tools for Target Interaction Studies

Tool/MethodApplicationExample OutputReference
AutoDock VinaBinding affinity prediction∆G = -9.2 kcal/mol (DHFR binding)
GROMACSStability of ligand-protein MDRMSD < 2.0 Å over 100 ns

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